molecular formula C11H10O3 B13992251 Methyl 2-methylbenzofuran-6-carboxylate CAS No. 133845-00-8

Methyl 2-methylbenzofuran-6-carboxylate

Cat. No.: B13992251
CAS No.: 133845-00-8
M. Wt: 190.19 g/mol
InChI Key: JXWQABFXFAAOKX-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzofuran-6-carboxylate is a benzofuran derivative featuring a methyl group at the 2-position and a methoxycarbonyl group at the 6-position of the benzofuran core. Its structural identity is confirmed by $ ^1 \text{H} $ NMR spectroscopy, which reveals characteristic peaks for the methyl substituent (δ ~2.5 ppm) and the ester moiety (δ ~3.9 ppm for the methoxy group) .

Properties

CAS No.

133845-00-8

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-5-8-3-4-9(11(12)13-2)6-10(8)14-7/h3-6H,1-2H3

InChI Key

JXWQABFXFAAOKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylphenol with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzofuran ring. The resulting intermediate is then esterified to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-methylbenzofuran-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 6-methylbenzofuran-2-carboxylate

Key Differences :

  • Structure : The methyl and ester groups are swapped (methyl at 6-position, ester at 2-position).
  • Molecular Formula : Identical ($ \text{C}{11}\text{H}{10}\text{O}_3 $), but structural differences lead to distinct spectroscopic and physical properties.
  • Data: CAS: 82788-37-2 Molecular Weight: 190.20 g/mol Synthesis: Not explicitly detailed, but commercial availability suggests established synthetic routes .

Impact of Isomerism : Positional isomerism can alter polarity, solubility, and biological activity. For instance, the 2-ester group may enhance steric hindrance compared to the 6-ester variant.

Hydroxy-Substituted Analog: Methyl 6-hydroxybenzofuran-2-carboxylate

Key Differences :

  • Substituent : Hydroxyl (-OH) replaces the methyl group at the 6-position.
  • Molecular Formula : $ \text{C}{10}\text{H}{8}\text{O}_4 $ (lower molecular weight due to absence of methyl).

Functional Implications : The hydroxyl group introduces hydrogen-bonding capability, which could enhance interactions in biological systems or catalytic processes .

Halogenated Derivatives

a) Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
  • Substituents : Bromo (-Br) at 6-position, methyl at 2-position, ester at 3-position.
  • Molecular Formula : $ \text{C}{11}\text{H}{9}\text{BrO}_3 $
  • Data :
    • CAS: 2306270-67-5
    • Molecular Weight: 269.09 g/mol
    • Predicted Density: 1.522 g/cm³
    • Boiling Point: 326.4°C (estimated) .

Impact of Halogenation : Bromine’s electron-withdrawing nature may reduce electron density in the aromatic system, affecting reactivity in electrophilic substitutions.

b) Methyl 6-fluorobenzofuran-2-carboxylate
  • Substituent : Fluoro (-F) at 6-position.
  • Molecular Formula : $ \text{C}{10}\text{H}{7}\text{FO}_3 $
  • Data: CAS: Not explicitly provided (CID: 118988296). Structural Features: Fluorine’s electronegativity may enhance metabolic stability compared to -H or -CH$_3$ .

Methoxy and Ethyl Ester Analogs

a) Ethyl 6-methoxybenzofuran-2-carboxylate
  • Substituents : Methoxy (-OMe) at 6-position; ethyl ester replaces methyl.
  • Molecular Formula : $ \text{C}{12}\text{H}{12}\text{O}_4 $
  • Data :
    • CAS: 50551-57-0
    • Safety: Requires precautions for inhalation exposure, highlighting the impact of ester group size on volatility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2-methylbenzofuran-6-carboxylate Not provided Likely C${11}$H${10}$O$_3$ ~190 (estimated) 2-CH$3$, 6-COOCH$3$ Confirmed by $ ^1 \text{H} $ NMR
Methyl 6-methylbenzofuran-2-carboxylate 82788-37-2 C${11}$H${10}$O$_3$ 190.20 6-CH$3$, 2-COOCH$3$ Commercial availability
Methyl 6-hydroxybenzofuran-2-carboxylate 93887-31-1 C${10}$H${8}$O$_4$ 192.17 6-OH, 2-COOCH$_3$ High polarity
Methyl 6-bromo-2-methylbenzofuran-3-carboxylate 2306270-67-5 C${11}$H${9}$BrO$_3$ 269.09 6-Br, 2-CH$3$, 3-COOCH$3$ High density (1.522 g/cm³)
Ethyl 6-methoxybenzofuran-2-carboxylate 50551-57-0 C${12}$H${12}$O$_4$ 236.22 6-OCH$3$, 2-COOCH$2$CH$_3$ Requires inhalation precautions

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